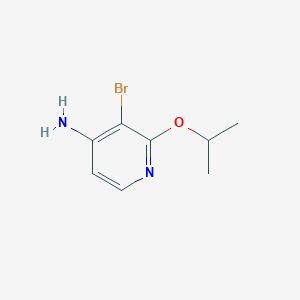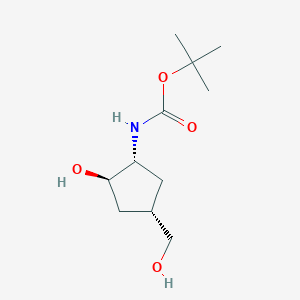
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound with a complex structure that includes a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and equipment designed for large-scale chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs or as a model compound to study biochemical pathways and interactions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopentane derivatives with hydroxyl and carbamate groups, such as:
- tert-Butyl ((1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl)carbamate
- tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(methoxymethyl)cyclopentyl)carbamate .
Uniqueness
What sets tert-Butyl ((1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate apart is its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This unique combination of features allows for distinct reactivity and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-4-7(6-13)5-9(8)14/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7-,8+,9+/m0/s1 |
Clé InChI |
GNFNVXYTNUOZLY-DJLDLDEBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CC1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



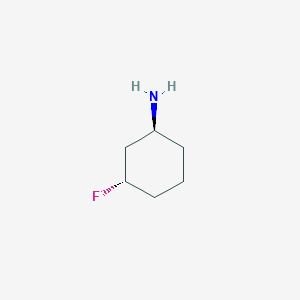
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
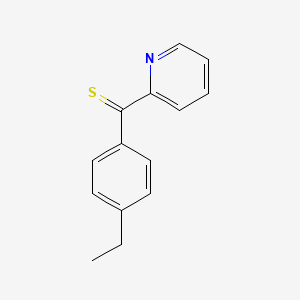
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
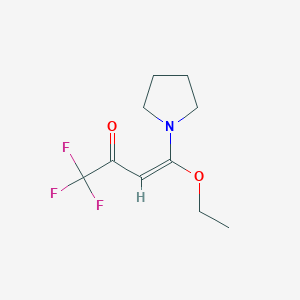
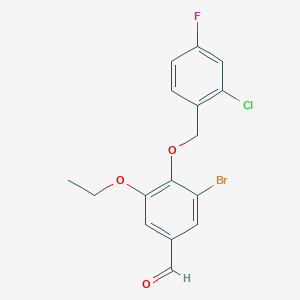
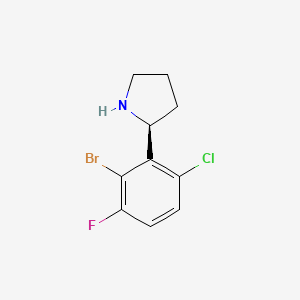
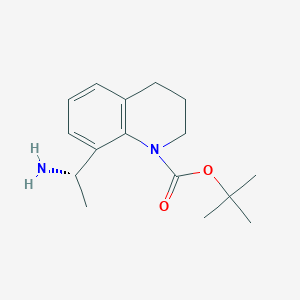
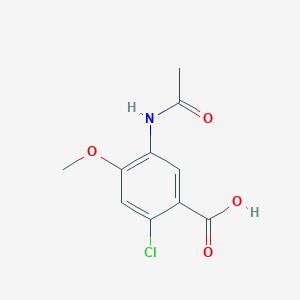
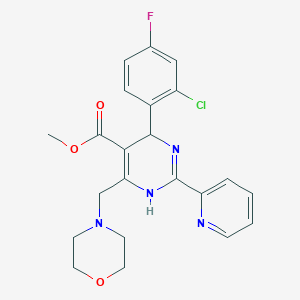
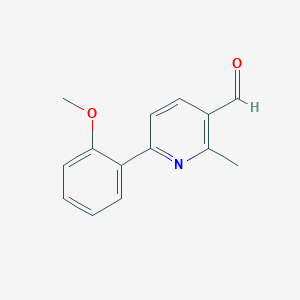
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
